molecular formula C17H33N3O B4518482 N-[3-(2-ethyl-1-piperidinyl)propyl]-1-methyl-4-piperidinecarboxamide

N-[3-(2-ethyl-1-piperidinyl)propyl]-1-methyl-4-piperidinecarboxamide

Cat. No.: B4518482
M. Wt: 295.5 g/mol
InChI Key: AMMRMUQDXZHKII-UHFFFAOYSA-N
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Description

N-[3-(2-ethyl-1-piperidinyl)propyl]-1-methyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H33N3O and its molecular weight is 295.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.262362685 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Modification

Researchers have developed numerous piperidine derivatives, including N-[3-(2-ethyl-1-piperidinyl)propyl]-1-methyl-4-piperidinecarboxamide, by modifying their structure to enhance biological activities. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, indicating the importance of structural modification in increasing activity (Sugimoto et al., 1990).

Pharmacological Properties and Applications

The compound and its derivatives exhibit a range of pharmacological properties, including acting as potent inhibitors for specific receptors. For instance, Lan et al. (1999) reported on pyrazole derivatives, including a piperidinyl compound, as cannabinoid receptor antagonists, highlighting their potential therapeutic applications in antagonizing the side effects of cannabinoids (Lan et al., 1999). Additionally, Vorberg et al. (2016) investigated the effect of partially fluorinated N-alkyl-substituted piperidine-2-carboxamides on pharmacologically relevant properties, demonstrating the compound's relevance in modifying pharmacokinetic profiles (Vorberg et al., 2016).

Potential for Further Development

The ongoing research into the compound and its derivatives suggests a potential for further development into therapeutic agents. For example, Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist, TAK-220, with highly potent anti-HIV-1 activity, indicating the compound's significant potential in antiviral therapy (Imamura et al., 2006).

Properties

IUPAC Name

N-[3-(2-ethylpiperidin-1-yl)propyl]-1-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O/c1-3-16-7-4-5-11-20(16)12-6-10-18-17(21)15-8-13-19(2)14-9-15/h15-16H,3-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMRMUQDXZHKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCNC(=O)C2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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